N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide
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Overview
Description
N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide is a complex organic compound that features a triazole ring, a nitrobenzamide group, and a sulfanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the reaction of 3-methylphenyl hydrazine with carbon disulfide to form the corresponding hydrazinecarbothioamide. This intermediate is then cyclized with 4-nitrobenzoyl chloride under basic conditions to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The nitrobenzamide group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
- 4-methoxy-N-(4-methylphenyl)-3-nitrobenzamide
- 4-methyl-N-(3-methylphenyl)-3-nitrobenzamide
Uniqueness
N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfanylidene moiety and triazole ring make it particularly versatile for various applications in research and industry.
Biological Activity
N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H16N4O2S
- Molecular Weight : 320.38 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its structural components that facilitate interactions with various biological targets:
- Triazole Ring : The presence of the triazole moiety is known to exhibit antifungal and antibacterial properties by inhibiting the synthesis of ergosterol in fungal cell membranes.
- Nitro Group : The nitrobenzamide portion is often associated with anti-inflammatory and anticancer activities due to its ability to generate reactive nitrogen species (RNS) that can induce apoptosis in cancer cells.
- Sulfanylidene Group : This group may contribute to the compound's antioxidant properties, potentially reducing oxidative stress in cells.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds containing triazole derivatives. For instance:
- A study demonstrated that triazole derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL for various strains .
Anticancer Activity
Research has indicated that similar compounds can inhibit tumor growth:
- In vitro studies showed that triazole derivatives can induce cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
The nitro group in the compound has been linked to anti-inflammatory effects:
- Experimental models have shown that compounds with similar structures can significantly reduce levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide (LPS)-induced inflammation models .
Case Study 1: Antimicrobial Evaluation
In a comparative study on various triazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC value of 16 µg/mL against S. aureus, indicating moderate antibacterial activity.
Case Study 2: Anticancer Activity Assessment
A study involving MCF-7 breast cancer cells treated with this compound showed a dose-dependent decrease in cell viability. The IC50 value was determined to be 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in early and late apoptotic cells upon treatment.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-11-3-2-4-14(9-11)21-15(19-20-17(21)26)10-18-16(23)12-5-7-13(8-6-12)22(24)25/h2-9H,10H2,1H3,(H,18,23)(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTGFFMVUJCTON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NNC2=S)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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